2-Bromo-3-cyclopropylthiophene
Overview
Description
2-Bromo-3-cyclopropylthiophene: is an organic compound with the molecular formula C₇H₇BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the third position of the thiophene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be diverse depending on the specific context of its use .
Mode of Action
Compounds like this are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds, which could potentially affect a wide range of biochemical pathways depending on the specific molecules being synthesized .
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions, its primary effect would likely be the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-cyclopropylthiophene can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a suitable catalyst . Furthermore, the compound’s stability may be affected by factors such as temperature, light, and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyclopropylthiophene typically involves the bromination of 3-cyclopropylthiophene. One common method is the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-3-cyclopropylthiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation Reactions: Oxidation of the thiophene ring can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate (K₂CO₃) in solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thiophenes with various functional groups.
Cross-Coupling: Formation of biaryl compounds or other complex aromatic systems.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-Bromo-3-cyclopropylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
2-Bromo-3-methylthiophene: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Bromo-3-phenylthiophene: Contains a phenyl group at the third position.
2-Chloro-3-cyclopropylthiophene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 2-Bromo-3-cyclopropylthiophene is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic effects. This can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-bromo-3-cyclopropylthiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c8-7-6(3-4-9-7)5-1-2-5/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHUMGJETQAFFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29481-32-1 | |
Record name | 2-bromo-3-cyclopropylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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